Pyridoxal 5'-phosphate

Description

This is the active form of vitamin B6 serving as a coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, aminolevulinic acid. During transamination of amino acids, pyridoxal phosphate is transiently converted into pyridoxamine phosphate (pyridoxamine).

Medicure's MC-1 drug is a cardio-protectant, designed to reduce the damage to the heart when arteries are blocked and when they are subsequently reopened after bypass surgery.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Pyridoxal phosphate has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Pyridoxal Phosphate is the active form of vitamin B6 and a coenzyme for many pyridoxal phosphate (PLP)-dependent enzymes. PLP is involved in numerous enzymatic transamination, decarboxylation and deamination reactions; it is necessary for the synthesis of amino acids and amino acid metabolites, and for the synthesis and/or catabolism of certain neurotransmitters, including the conversion of glutamate into gamma-aminobutyric acid (GABA) and levodopa into dopamine. PLP can be used as a dietary supplement in cases of vitamin B6 deficiency. Reduced levels of PLP in the brain can cause neurological dysfunction.

PYRIDOXAL PHOSPHATE ANHYDROUS is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

This is the active form of VITAMIN B 6 serving as a coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, aminolevulinic acid. During transamination of amino acids, pyridoxal phosphate is transiently converted into pyridoxamine phosphate (PYRIDOXAMINE).

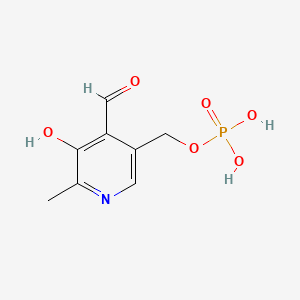

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVDGCNFYWLIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048351 | |

| Record name | Pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Acros Organics MSDS], Solid | |

| Record name | Pyridoxal 5-phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Appreciable, 28 mg/mL | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54-47-7 | |

| Record name | Pyridoxal 5′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyridoxal phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F06SGE49M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 °C | |

| Record name | Pyridoxal phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxal 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Catalytic Versatility of Pyridoxal 5'-Phosphate: A Technical Guide to its Core Mechanistic Principles

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a remarkably versatile coenzyme indispensable for a vast array of metabolic processes, particularly those involving amino acids.[1][2] Its catalytic prowess is central to approximately 4% of all classified enzymatic activities, highlighting its profound importance in biochemistry and cellular function.[3] This technical guide provides an in-depth exploration of the catalytic mechanisms of PLP, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental chemical principles that underpin PLP's catalytic power, from the formation of the critical Schiff base intermediate to its role as an electron sink in stabilizing reaction intermediates. This guide will also present detailed mechanistic pathways for the major classes of PLP-catalyzed reactions, supported by experimental protocols and quantitative kinetic data to provide a comprehensive resource for the scientific community.

The Cornerstone of PLP Catalysis: The Schiff Base and the Electron Sink

The catalytic cycle of nearly all PLP-dependent enzymes is initiated by the formation of a covalent linkage between the aldehyde group of PLP and the ε-amino group of a specific lysine residue within the enzyme's active site.[1][2] This initial structure is termed the internal aldimine . Upon the binding of an amino acid substrate, a transaldimination reaction occurs, where the amino group of the substrate displaces the enzyme's lysine, forming a new Schiff base with PLP.[2][4] This substrate-PLP adduct is known as the external aldimine .[4]

The remarkable catalytic versatility of PLP stems from the electrophilic nature of its pyridinium ring, which acts as an "electron sink."[1] This feature is crucial for stabilizing the carbanionic intermediates that are formed during the cleavage of bonds at the α-carbon of the amino acid substrate.[1] The delocalization of the negative charge into the conjugated π-system of the cofactor significantly lowers the activation energy for a variety of reactions that would otherwise be energetically unfavorable.[3]

Caption: General catalytic cycle of a PLP-dependent enzyme.

The Repertoire of PLP-Catalyzed Reactions: A Mechanistic Overview

The formation of the external aldimine is the common entry point for a diverse array of enzymatic transformations. The specific reaction that ensues is determined by the precise orientation of the substrate within the active site of the enzyme, which dictates which bond to the α-carbon is perpendicular to the plane of the PLP π-system and is thus primed for cleavage.

Transamination

Transamination reactions, catalyzed by aminotransferases, are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to an α-keto acid.[5] The reaction proceeds through a "ping-pong" mechanism, consisting of two half-reactions.

In the first half-reaction, the amino group of the amino acid substrate is transferred to PLP, forming pyridoxamine 5'-phosphate (PMP) and releasing an α-keto acid.[5][6] This involves the deprotonation of the α-carbon of the external aldimine to form a quinonoid intermediate, followed by reprotonation at the C4' carbon of the cofactor.[4] Hydrolysis of the resulting ketimine releases the α-keto acid and leaves the amino group on the coenzyme.[7]

In the second half-reaction, the PMP form of the coenzyme donates the amino group to a new α-keto acid, regenerating the PLP-enzyme and forming a new amino acid.[5]

Caption: Mechanism of PLP-dependent transamination.

Decarboxylation

PLP-dependent decarboxylases catalyze the removal of the carboxyl group from amino acids, producing biogenic amines that often have important physiological roles, such as neurotransmitters.[8][9] In this reaction, the bond between the α-carbon and the carboxylate carbon is cleaved.[4] The resulting carbanion is stabilized by the electron-withdrawing capacity of the PLP cofactor.[8] Subsequent protonation of the α-carbon by a general acid in the active site, often a conserved histidine residue, yields the amine product and regenerates the internal aldimine upon release of the product.[9]

Caption: Mechanism of PLP-dependent decarboxylation.

Racemization

Amino acid racemases catalyze the interconversion of L- and D-amino acids, a crucial process for the synthesis of bacterial cell walls, making these enzymes attractive targets for antimicrobial drug development.[10] The mechanism involves the abstraction of the α-proton from the external aldimine to form a planar quinonoid intermediate.[4] The subsequent reprotonation of the α-carbon can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture of the amino acid.[4]

Caption: Mechanism of PLP-dependent racemization.

β- and γ-Elimination Reactions

PLP-dependent enzymes can also catalyze elimination reactions at the β- and γ-carbons of amino acid substrates. In a β-elimination reaction, a proton is abstracted from the α-carbon, and a leaving group is eliminated from the β-carbon, leading to the formation of an α,β-unsaturated intermediate.[4][11] This is often followed by hydrolysis to yield an α-keto acid and ammonia.[5] γ-elimination reactions proceed through a more complex mechanism involving the stabilization of two carbanionic intermediates by the PLP cofactor.[4]

Experimental Methodologies for the Study of PLP-Dependent Enzymes

A thorough understanding of the catalytic mechanism of PLP-dependent enzymes relies on a combination of biochemical, biophysical, and structural biology techniques.

Preparation of Apoenzyme

To study the role of PLP in catalysis and to perform reconstitution experiments, it is often necessary to prepare the apoenzyme (the enzyme devoid of its cofactor).[12][13] A common method involves treating the holoenzyme with a reagent that reacts with the PLP, such as hydroxylamine, followed by removal of the modified cofactor and excess reagent by dialysis or gel filtration.[12][14]

Protocol: Preparation of Apoenzyme from Holoenzyme [14]

-

To a solution of the purified holoenzyme (e.g., ~5 mg in 10 ml of 0.5 M potassium phosphate buffer, pH 6.9), add hydroxylamine to a final concentration of 50 mM.

-

Incubate the mixture for 1 hour at 25°C.

-

Load the enzyme solution onto a desalting column equilibrated with the same buffer to separate the protein from the PLP-hydroxylamine adduct and excess hydroxylamine.

-

Concentrate the eluted protein and exchange the buffer to a suitable storage buffer (e.g., 20 mM Bis-Tris propane, pH 8) using an ultrafiltration device.

-

The resulting apoenzyme can be stored at -80°C.

Enzyme Activity Assays

The catalytic activity of PLP-dependent enzymes can be monitored using various assays, with spectrophotometric methods being particularly common due to their convenience and sensitivity.

Protocol: Spectrophotometric Assay for Aspartate Aminotransferase (AST) [15]

This assay couples the production of oxaloacetate by AST to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 0.1 M potassium phosphate, pH 7.4

-

L-Aspartate solution

-

α-Ketoglutarate solution

-

NADH solution

-

Malate Dehydrogenase (MDH)

-

Purified AST (or sample)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, L-aspartate, NADH, and MDH in a cuvette.

-

Incubate the cuvette in a spectrophotometer set to 340 nm and 25°C for 3-4 minutes to allow the temperature to equilibrate and to establish a blank rate.

-

Initiate the reaction by adding a small volume of appropriately diluted AST enzyme solution.

-

Record the decrease in absorbance at 340 nm for 4-5 minutes.

-

Calculate the rate of NADH oxidation (ΔA₃₄₀/minute) from the initial linear portion of the curve. One unit of AST activity is defined as the amount of enzyme that oxidizes one micromole of NADH per minute under these conditions.

-

Quantitative Insights: Kinetic Parameters of PLP-Dependent Enzymes

The kinetic parameters of PLP-dependent enzymes provide valuable quantitative information about their catalytic efficiency and substrate affinity.

| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Reference |

| Alanine Racemase | Streptococcus pneumoniae | L-Alanine | ~33 | ~2426 | [16] |

| Alanine Racemase | Staphylococcus aureus | L-Alanine | 1.6 ± 0.2 | 140 ± 5 | [10] |

| Alanine Racemase | Mycobacterium tuberculosis | D-Alanine | 0.700 ± 0.053 (at pH 9) | 1.63 ± 0.03 (at pH 10) | [17] |

Therapeutic Implications: PLP-Dependent Enzymes as Drug Targets

The essential roles of many PLP-dependent enzymes in metabolic pathways, particularly in pathogenic microorganisms, make them attractive targets for the development of novel therapeutic agents.[13][18] For example, the inhibition of alanine racemase, which is crucial for bacterial cell wall synthesis, is a validated strategy for the development of antibiotics.[18] Furthermore, several drugs targeting human PLP-dependent enzymes are used in the treatment of diseases such as Parkinson's disease and epilepsy.[18] The detailed mechanistic understanding of these enzymes is paramount for the rational design of potent and specific inhibitors.

Conclusion

This compound is a coenzyme of unparalleled catalytic versatility, facilitating a wide range of essential biochemical reactions. Its ability to form a Schiff base with amino acid substrates and to act as an electron sink to stabilize carbanionic intermediates is the cornerstone of its catalytic power. A deep understanding of the intricate catalytic mechanisms of PLP-dependent enzymes, supported by robust experimental methodologies and quantitative kinetic data, is crucial for advancing our knowledge of metabolism and for the development of novel therapeutic strategies targeting these vital enzymes.

References

- 1. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]

- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 3. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 10. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Folding pathway of the pyridoxal 5′-phosphate C-S lyase MalY from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. benchchem.com [benchchem.com]

- 17. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]

- 18. This compound enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

De Novo Biosynthesis of Pyridoxal 5'-Phosphate in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an indispensable cofactor for a vast array of enzymatic reactions crucial to cellular metabolism, including amino acid biosynthesis and degradation.[1][2] Bacteria have evolved sophisticated de novo biosynthetic pathways to produce this vital molecule, presenting unique targets for the development of novel antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the two major de novo PLP biosynthesis pathways in bacteria: the deoxyxylulose 5-phosphate (DXP)-dependent and the DXP-independent pathways. We will delve into the key enzymes, their mechanisms, and the intricate regulatory networks that govern PLP homeostasis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a deep understanding of the core biological processes but also detailed, field-proven experimental protocols and insights to facilitate further research and therapeutic development.

Introduction: The Central Role of this compound

This compound is a remarkably versatile coenzyme, participating in an estimated 4% of all classified enzymatic activities.[1] Its chemical reactivity, centered around the aldehyde group, allows it to form a Schiff base with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes.[1] This covalent linkage facilitates a wide range of transformations of amino acids and other metabolites. Given its central role in metabolism, the ability to synthesize PLP de novo is critical for the survival and virulence of many bacterial pathogens.[3][4] Understanding the intricacies of these biosynthetic pathways is therefore paramount for the development of targeted antimicrobial strategies.

The Two Arms of De Novo PLP Biosynthesis in Bacteria

Bacteria employ two distinct and mutually exclusive de novo pathways for PLP synthesis.[5] The presence of one pathway generally precludes the existence of the other, providing a clear demarcation for classifying bacterial species.[5]

The DXP-Dependent Pathway: A Hallmark of Escherichia coli and Related Bacteria

First elucidated in Escherichia coli, the DXP-dependent pathway is characterized by its reliance on 1-deoxy-D-xylulose 5-phosphate (DXP) as a key precursor.[6] This pathway involves a multi-step enzymatic cascade to construct the pyridoxine ring.

The key enzymes involved in the DXP-dependent pathway include:

-

PdxA (4-hydroxythreonine-4-phosphate dehydrogenase) and PdxJ (pyridoxine 5'-phosphate synthase) are central to the formation of pyridoxine 5'-phosphate (PNP).[7]

-

PdxH (pyridoxine/pyridoxamine 5'-phosphate oxidase) catalyzes the final oxidation of PNP to the active PLP.[7] This enzyme is also a component of the salvage pathway.

The intermediates of the DXP-dependent pathway can be toxic if they accumulate, highlighting the need for tight regulation.[8]

The DXP-Independent Pathway: Widespread Among Bacteria

The DXP-independent pathway is more broadly distributed among bacteria, including the model Gram-positive organism Bacillus subtilis.[1] This pathway utilizes a remarkable molecular machine, the PLP synthase, to directly assemble PLP from simpler precursors.

The core of this pathway is the PLP synthase complex , composed of two subunits:

-

PdxS (PLP synthase subunit) : This subunit catalyzes the condensation of ribose 5-phosphate (R5P), glyceraldehyde 3-phosphate (G3P), and ammonia to form PLP.[9][10]

-

PdxT (glutaminase subunit) : This subunit hydrolyzes glutamine to provide the necessary ammonia for the PdxS-catalyzed reaction.[9]

The PdxS and PdxT subunits form a large, dodecameric complex, which channels the ammonia produced by PdxT directly to the active site of PdxS.[11][12]

Visualizing the Pathways

To provide a clear visual representation of these intricate biosynthetic routes, the following diagrams were generated using Graphviz.

References

- 1. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Determination of plasma this compound by an enzymatic-high-performance liquid chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of the pyridoxal 5’-phosphate allosteric site in Escherichia coli pyridoxine 5’-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reconstruction and identification of the native PLP synthase complex from Methanosarcina acetivorans lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Riboswitches: Structures and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Salvage pathway for pyridoxal 5'-phosphate synthesis

An In-depth Technical Guide to the Pyridoxal 5'-Phosphate (PLP) Salvage Pathway: Mechanisms, Methodologies, and Therapeutic Implications

Authored by a Senior Application Scientist

Foreword: The Centrality of PLP Homeostasis

This compound (PLP), the biologically active form of vitamin B6, is arguably one of the most versatile coenzymes in nature. It is indispensable for cellular metabolism, participating in over 140 distinct enzymatic reactions that are fundamental to life.[1][2] These reactions underpin the biosynthesis and degradation of amino acids and neurotransmitters, lipid metabolism, and one-carbon unit transfers.[2][3][4] While microorganisms and plants can synthesize PLP de novo, mammals are entirely dependent on dietary vitamin B6 and a highly conserved "salvage pathway" to convert various B6 vitamers into the active PLP coenzyme.[5][6]

Maintaining PLP homeostasis is a delicate balancing act. Both deficiency and excess can lead to severe pathological conditions, particularly neurological disorders.[3] Inadequate PLP levels, often resulting from inborn errors in the salvage pathway enzymes, are linked to conditions like neonatal epileptic encephalopathy.[7][8] This underscores the critical importance of the salvage pathway not only for fundamental biology but also as a focal point for clinical diagnostics and therapeutic intervention.

This guide provides a comprehensive exploration of the PLP salvage pathway, intended for researchers, scientists, and drug development professionals. We will dissect the core enzymatic machinery, delve into the causality behind robust experimental methodologies for their study, and discuss the pathway's relevance in the context of human health and pharmacology.

Section 1: The Core Machinery of PLP Synthesis

The salvage pathway essentially consists of two key enzymatic steps that convert dietary B6 vitamers—pyridoxine (PN), pyridoxamine (PM), and pyridoxal (PL)—into the active cofactor, PLP. This process is primarily orchestrated by two enzymes: Pyridoxal Kinase (PLK) and Pyridoxine-5'-phosphate Oxidase (PNPO).

Pyridoxal Kinase (PLK): The Phosphorylation Engine

Pyridoxal Kinase (EC 2.7.1.35) catalyzes the first committed step in the salvage pathway: the ATP-dependent phosphorylation of the 5'-hydroxyl group of the three unphosphorylated B6 vitamers.[9][10][11]

-

Pyridoxal (PL) + ATP → this compound (PLP) + ADP

-

Pyridoxine (PN) + ATP → Pyridoxine 5'-phosphate (PNP) + ADP

-

Pyridoxamine (PM) + ATP → Pyridoxamine 5'-phosphate (PMP) + ADP

This reaction requires a divalent metal cation, with Zn2+ and Mg2+ being the most effective in vitro.[11][12] The enzyme's function is crucial, as the phosphorylated vitamers are the true substrates for the subsequent oxidase step and are better retained within the cell.

Causality in Catalysis and Regulation:

The regulation of PLK is a prime example of metabolic control. The enzyme is subject to potent product inhibition by its ultimate product, PLP.[3][13] This is not simple competitive inhibition; PLP binds to the PL site in the presence of MgATP, forming a dead-end, abortive ternary complex (PL Kinase-PLP-MgATP).[3] This mechanism provides a rapid and sensitive switch to downregulate PLP synthesis when cellular levels are sufficient.

Intriguingly, this inhibitory complex is also hypothesized to be a key player in PLP trafficking. It has been proposed that newly synthesized PLP is not released freely into the cytosol but is instead directly transferred from the kinase (or oxidase) to a target apo-B6-enzyme.[1][3] This "channeling" mechanism would be an efficient and protective means of delivering the highly reactive PLP aldehyde to its destination, preventing off-target reactions.[1]

Caption: The core PLP salvage pathway, highlighting the roles of PLK and PNPO.

Pyridoxine-5'-Phosphate Oxidase (PNPO): The Rate-Limiting Step

PNPO (EC 1.4.3.5) is an FMN-dependent flavoprotein that catalyzes the final and rate-limiting step in the biosynthesis of PLP from PNP and PMP.[7][14]

-

Pyridoxine 5'-phosphate (PNP) + O₂ → this compound (PLP) + H₂O₂

-

Pyridoxamine 5'-phosphate (PMP) + O₂ + H₂O → this compound (PLP) + NH₃ + H₂O₂

The enzyme is a homodimer, with the active site located at the interface between the two subunits.[7][15] Its role is paramount; genetic defects that impair PNPO function lead to a severe PLP deficiency, causing pyridoxal phosphate-responsive seizures, a form of neonatal epileptic encephalopathy.[16][17] This clinical presentation is a direct consequence of insufficient PLP for the synthesis of key neurotransmitters like GABA.[18]

Causality in Catalysis and Regulation:

Like PLK, PNPO is also inhibited by its product, PLP. This regulation is critical for maintaining PLP homeostasis. Recent studies have revealed that human PNPO possesses an allosteric PLP binding site, distinct from the active site, which plays a pivotal role in modulating enzyme activity.[7][17] This allosteric control provides a sophisticated mechanism to fine-tune PLP levels in response to metabolic demands. The enzyme exhibits a relatively low turnover rate, consistent with its role in tightly controlling the final step of a crucial metabolic pathway.[14]

Quantitative Enzyme Kinetics

Understanding the kinetic parameters of the salvage pathway enzymes is essential for modeling PLP homeostasis and for designing targeted inhibitors. The following table summarizes representative kinetic data for the human enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| Human Pyridoxal Kinase (PDXK) | Pyridoxal (PL) | 3.3 - 11 | ~0.6 | [11] |

| Pyridoxine (PN) | 8 - 33 | ~0.6 | [11] | |

| Pyridoxamine (PM) | 7 - 40 | ~0.6 | [11] | |

| Human PNPO | Pyridoxine-5'-P (PNP) | ~1 | ~0.2 | [14] |

| Pyridoxamine-5'-P (PMP) | ~1.5 | ~0.2 | [14] |

Note: Kinetic parameters can vary based on assay conditions, such as pH and the specific divalent cation used.

Section 2: Field-Proven Methodologies

The accurate measurement of PLK and PNPO activity is fundamental for both basic research and clinical diagnostics. The choice of assay is dictated by the specific research question, required sensitivity, and available instrumentation. The protocols described here are self-validating systems, incorporating controls and standards to ensure data integrity.

Protocol: Pyridoxal Kinase (PLK) Activity Assay

This protocol describes a highly sensitive, continuous coupled-enzyme fluorometric assay. The logic is to convert the non-fluorescent product of the PLK reaction (PNP) into the highly fluorescent final product (PLP) using an excess of PNPO. The rate of fluorescence increase is directly proportional to the PLK activity.

Experimental Rationale:

A coupled assay is chosen for its sensitivity and real-time kinetic capability. By using PN as the substrate, we specifically measure the PN -> PNP -> PLP route. Using excess PNPO ensures that the PLK-catalyzed step is rate-limiting. PLP itself is fluorescent, providing a direct readout.

Step-by-Step Methodology:

-

Sample Preparation:

-

Cell Lysates: Wash cultured cells with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA with protease inhibitors). Centrifuge at >14,000 x g for 15 min at 4°C. Collect the supernatant and determine protein concentration (e.g., BCA assay).[19]

-

Tissue Homogenates: Rinse tissue with ice-cold PBS. Homogenize in lysis buffer, then proceed as with cell lysates.[19]

-

-

Reagent Preparation:

-

10X PLK Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 1 M KCl, 20 mM MgCl₂. Store at 4°C.

-

Substrate/Cofactor Stock Solutions: 10 mM Pyridoxine (PN), 10 mM ATP. Prepare fresh in deionized water.

-

Coupling Enzyme: Recombinant Human PNPO, diluted to 0.1 mg/mL in 1X PLK Reaction Buffer.

-

Standard: this compound (PLP) for generating a standard curve.

-

-

Assay Procedure (96-well format):

-

Prepare a Master Mix. For each reaction, combine:

-

10 µL of 10X PLK Reaction Buffer

-

10 µL of 10 mM Pyridoxine (final concentration: 1 mM)

-

10 µL of 10 mM ATP (final concentration: 1 mM)

-

5 µL of 0.1 mg/mL PNPO solution

-

Deionized water to a final volume of 90 µL.

-

-

Add 90 µL of Master Mix to each well of a black 96-well microplate.

-

Add 10 µL of sample (lysate or homogenate, appropriately diluted) to initiate the reaction. For a negative control, add 10 µL of lysis buffer.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence kinetically over 30-60 minutes at 37°C. (Excitation: ~330 nm, Emission: ~400 nm).[19]

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

-

Prepare a standard curve using known concentrations of PLP to convert the RFU/min rate into pmol/min of PLP produced.

-

Normalize the activity to the amount of protein in the sample (e.g., pmol/min/mg protein).

-

Caption: Workflow for the coupled fluorometric Pyridoxal Kinase (PLK) activity assay.

Protocol: PNPO Activity Assay (LC-MS/MS)

For the highest specificity and sensitivity, particularly in complex biological matrices like dried blood spots (DBS), an LC-MS/MS-based assay is the gold standard. This method directly measures the product (PLP) formed from a specific substrate (PNP) after a fixed incubation time.

Experimental Rationale:

LC-MS/MS provides unparalleled specificity by separating the analyte (PLP) from other vitamers and matrix components chromatographically and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern. This is essential for clinical diagnostics where sample complexity and accuracy are major concerns.[20][21]

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect two 3mm punches from a dried blood spot (DBS) sample for each patient. One is the baseline (T0), the other is for the reaction (T30).[20]

-

-

Reaction Procedure:

-

Place the T0 punch into a microcentrifuge tube with an extraction solution (e.g., containing internal standards) and quench immediately.

-

Place the T30 punch into a tube containing a reaction buffer with the substrate, pyridoxine 5'-phosphate (PNP).

-

Incubate the T30 tube for a defined period (e.g., 30 minutes) at 37°C to allow the enzymatic reaction to proceed.[20][21]

-

Stop the reaction in the T30 tube by adding a quenching/extraction solution (e.g., trichloroacetic acid with internal standards).

-

Vortex and centrifuge all tubes to pellet the protein and paper disc debris.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant from each tube to an autosampler vial.

-

Inject the sample onto a suitable HPLC column (e.g., a C18 column) for chromatographic separation of B6 vitamers.

-

Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-product ion transitions for PLP and the internal standard.

-

-

Data Analysis:

-

Quantify the concentration of PLP in both the T0 and T30 samples using a calibration curve.

-

Calculate the PNPO activity by subtracting the endogenous PLP concentration (T0) from the post-incubation concentration (T30).[20][21]

-

Express the final activity as pmol of PLP produced per hour per unit of blood (e.g., pmol/h/μL blood).[21]

-

Caption: Workflow for the LC-MS/MS-based PNPO activity assay using dried blood spots.

Section 3: Relevance to Drug Development and Clinical Science

The PLP salvage pathway is not an isolated metabolic curiosity; it is deeply integrated with human health and is a critical consideration in pharmacology.

A Target for Therapeutic Intervention

Because PLP-dependent enzymes are involved in a vast number of critical processes, they are attractive targets for drug development against diseases ranging from epilepsy and Parkinson's disease to cancers and bacterial infections.[22] For instance, dysregulation of PLK has been implicated in acute myeloid leukemia, making it a potential therapeutic target.[10][13]

Understanding the salvage pathway is paramount when developing drugs that target PLP-dependent enzymes. A compound that inhibits PLK or PNPO could induce a systemic PLP deficiency, leading to significant off-target effects and neurotoxicity.[1][3] Conversely, for diseases caused by PLP deficiency, enhancing the activity of the salvage pathway enzymes could present a viable therapeutic strategy.

Clinical Significance of Pathway Defects

Inborn errors of metabolism affecting the salvage pathway have severe clinical consequences.

-

PNPO Deficiency: As discussed, mutations in the PNPO gene are a known cause of neonatal epileptic encephalopathy.[8][16] Diagnosis via enzyme activity assays or genetic testing is critical, as patients often do not respond to standard antiepileptics or pyridoxine but can be treated effectively with the active coenzyme, PLP.[17][23]

-

PLK Deficiency: While less commonly associated with epilepsy, defects in PLK have been reported to cause other pathologies, such as polyneuropathy.[8]

-

PLPBP Mutations: Mutations in the gene for the PLP-binding protein (PLPBP), which is crucial for PLP homeostasis, also cause a severe form of B6-responsive epilepsy.[24][25]

These direct genetic links provide unequivocal evidence for the pathway's essential role in human health, particularly in neurodevelopment and function. A thorough understanding of its mechanism and regulation is therefore indispensable for developing diagnostics and treatments for these devastating disorders.

References

- 1. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]

- 4. Biomedical aspects of this compound availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inborn errors in the vitamin B6 salvage enzymes associated with neonatal epileptic encephalopathy and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridoxal kinase - Proteopedia, life in 3D [proteopedia.org]

- 10. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 15. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]

- 16. medlineplus.gov [medlineplus.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. An LC–MS/MS-Based Method for the Quantification of Pyridox(am)ine 5′-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. This compound enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. PNPO Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. researchgate.net [researchgate.net]

The Cornerstone of Catalysis: A Technical Guide to the Chemical Properties and Structure of Pyridoxal 5'-Phosphate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, stands as a paragon of coenzymatic versatility. Its profound importance in cellular metabolism is underscored by its participation in over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified enzyme activities.[1] This technical guide provides a comprehensive exploration of the fundamental chemical properties and intricate structural features of PLP. We delve into its physicochemical characteristics, spectroscopic signatures, and the molecular basis of its catalytic prowess, particularly its indispensable role in amino acid metabolism. Furthermore, this guide offers detailed experimental protocols for the robust analysis of PLP, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies essential for advancing our understanding and therapeutic exploitation of PLP-dependent pathways.

Unveiling the Molecular Architecture: Chemical Structure and Physicochemical Properties

At its core, PLP is a pyridine derivative, specifically a monophosphate ester of pyridoxal.[2] Its structure is characterized by a pyridine ring substituted with a formyl group at position 4, a hydroxyl group at position 5, a methyl group at position 6, and a phosphate group esterified to the hydroxymethyl group at position 3.[2] This seemingly simple arrangement belies a remarkable chemical complexity that is the very source of its catalytic power.

The chemical formula of PLP is C₈H₁₀NO₆P, with a molar mass of 247.142 g/mol .[3] It typically appears as a pale yellow-white to light yellow crystalline powder.[4] While slightly soluble in water, it is practically insoluble in ethanol.[4]

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₀NO₆P | [3] |

| Molar Mass | 247.142 g/mol | [3] |

| Melting Point | 139 to 142 °C (282 to 288 °F; 412 to 415 K) | [3] |

| Density | 1.638 ± 0.06 g/cm³ | [3] |

| Acidity (pKa) | Multiple pKa values exist for the phosphate, hydroxyl, and pyridinium groups. A notable pKa is 1.56.[3][5] | [3][5] |

| Appearance | Pale yellow-white to light yellow crystalline powder | [4] |

| Solubility | Slightly soluble in water; practically insoluble in ethanol | [4][6] |

Tautomerism and Ionic States: The Basis of Reactivity

The reactivity of PLP is profoundly influenced by its ability to exist in various tautomeric and ionic forms, which are in equilibrium and are highly sensitive to the surrounding chemical environment, particularly pH.[7] The key functional groups—the aldehyde, the phenolic hydroxyl, and the phosphate moiety—can all participate in proton exchange, leading to a dynamic interplay of structures.

The UV-Visible absorption spectrum of PLP is a direct reflection of these different forms, with distinct absorption maxima corresponding to the aldehyde, hydrated aldehyde (gem-diol), and hemiacetal forms.[7] The protonation states of the pyridine nitrogen and the phenolic hydroxyl group are also critical determinants of the electronic transitions.[7]

Caption: Simplified diagram of the major ionic forms of PLP in aqueous solution as a function of pH.[7]

The Spectroscopic Signature of a Coenzyme

The rich electronic structure of PLP gives rise to distinct spectroscopic properties that are invaluable for its study in both isolated form and within the complex milieu of an enzyme active site.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of PLP is highly dependent on pH.[7] In aqueous solutions, it typically exhibits multiple absorption bands. For instance, at a pH of 7.5, both pyridoxal and PLP show an absorption maximum at 388 nm.[7] The ketoenamine tautomer of a PLP-Schiff base, a common intermediate in enzymatic reactions, displays absorption peaks at 280 nm and 413 nm.[7] The binding of PLP to a protein can also significantly alter its absorption spectrum, providing a powerful tool to monitor coenzyme-enzyme interactions.[8]

Fluorescence Spectroscopy

PLP and its derivatives, particularly the Schiff bases formed with amino acids, exhibit fluorescence.[7] This property is highly sensitive to the protonation state, solvent polarity, and binding to macromolecules. For example, the Schiff base of PLP with L-isoleucine is most fluorescent when both the imine and ring nitrogen are protonated, emitting around 500 nm upon excitation at 415 nm.[7] When bound to aspartate transcarbamylase at pH 8, the pyridoxamine-P moiety has a fluorescence emission band at 395 nm.[9] This sensitivity makes fluorescence spectroscopy a powerful technique for probing the local environment of the coenzyme within an enzyme's active site.

The Catalytic Heart: PLP as a Coenzyme

PLP's fame in the biochemical world stems from its role as a coenzyme in a vast array of enzymatic reactions, primarily centered around amino acid metabolism.[1][10] It participates in transamination, decarboxylation, racemization, and various side-chain modification reactions.[1][11] The versatility of PLP arises from its ability to covalently bind the substrate and then act as an electrophilic catalyst, stabilizing different types of carbanionic reaction intermediates.[3]

The Schiff Base: The Gateway to Catalysis

The catalytic cycle of most PLP-dependent enzymes begins with the formation of a Schiff base, also known as an internal aldimine, between the aldehyde group of PLP and the ε-amino group of a specific lysine residue in the enzyme's active site.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 4. This compound monohydrate | 41468-25-1 [chemicalbook.com]

- 5. Pyridoxal 5’-Phosphate | 853645-22-4 [chemicalbook.com]

- 6. apexbt.com [apexbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative description of absorption spectra of a pyridoxal phosphate-dependent enzyme using lognormal distribution curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a fluorescent probe in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Schiff Base Formation with Pyridoxal 5'-Phosphate

This guide provides a comprehensive exploration of the formation of Schiff bases with pyridoxal 5'-phosphate (PLP), a critical process in a vast array of enzymatic reactions. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical mechanisms, the pivotal role of the enzyme active site, and the experimental methodologies used to investigate this fundamental biochemical reaction.

Introduction: The Centrality of this compound in Enzymatic Catalysis

This compound (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme essential for over 140 distinct enzymatic reactions in human metabolism, accounting for approximately 4% of all classified enzyme activities.[1] These enzymes, known as PLP-dependent enzymes, are central to the biosynthesis and degradation of amino acids and other nitrogenous compounds.[2][3] The catalytic prowess of PLP stems from its ability to form a covalent Schiff base (or imine) linkage with the amino group of a substrate, typically an amino acid.[2][4] This initial step is the gateway to a wide variety of subsequent chemical transformations, including transamination, decarboxylation, racemization, and elimination reactions.[1][3]

The key to PLP's catalytic function is its pyridine ring, which acts as an "electron sink," stabilizing the formation of carbanionic intermediates that would otherwise be energetically unfavorable.[2][5] Understanding the formation of the PLP-substrate Schiff base is, therefore, fundamental to comprehending the mechanism of this large and diverse class of enzymes and is a critical consideration in the design of inhibitors for therapeutic purposes.[6]

The Core Mechanism: A Stepwise Journey to the External Aldimine

The formation of a functional Schiff base between PLP and its amino acid substrate is not a single event but a two-part process known as transaldimination or transimination .[1][4] It involves the replacement of a pre-existing Schiff base within the enzyme's active site.

The Internal Aldimine: A Resting State of Readiness

In the absence of a substrate, the aldehyde group of PLP is covalently linked to the ε-amino group of a conserved lysine residue within the enzyme's active site.[3][4] This initial linkage is referred to as the internal aldimine .[4][7] This internal aldimine is not merely a storage form of the coenzyme; it holds the PLP in a specific orientation, primed for catalysis. The active site lysine plays a crucial role not only in anchoring the PLP but also in the subsequent catalytic steps.[8][9]

The Transaldimination Reaction: Substrate Takes Center Stage

The arrival of an amino acid substrate in the active site initiates the catalytic cycle. The process of forming the substrate-PLP Schiff base, or external aldimine , can be dissected into the following key steps:

-

Nucleophilic Attack: The α-amino group of the incoming amino acid substrate, which is unprotonated, acts as a nucleophile and attacks the electrophilic carbon of the internal aldimine's imine bond.[10] This forms a transient, unstable tetrahedral intermediate known as a geminal diamine .[3][10]

-

Proton Transfer and Lysine Departure: A series of proton transfers occurs. The nitrogen of the incoming amino acid is deprotonated, while the ε-amino group of the active site lysine is protonated, making it a good leaving group.

-

Collapse of the Intermediate: The geminal diamine intermediate collapses, eliminating the now-protonated ε-amino group of the lysine residue.

-

Formation of the External Aldimine: The result is the formation of a new Schiff base, the external aldimine, where the PLP coenzyme is now covalently bound to the amino acid substrate.[4][5] The active site lysine is now free and often acts as a general base in the subsequent catalytic step, abstracting a proton from the substrate.[9]

This entire sequence effectively "swaps" the lysine for the substrate, positioning the substrate for the specific reaction catalyzed by the enzyme.

Below is a diagram illustrating the transaldimination process.

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of lysine 346 as a functionally important residue for this compound binding and catalysis in lysine 2, 3-aminomutase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple roles of the active site lysine of Dopa decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

The Electrophilic Heart of Metabolism: A Technical Guide to the Catalytic Nature of Pyridoxal 5'-Phosphate (P5P)

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzyme cofactors is paramount to innovation. Among these, Pyridoxal 5'-Phosphate (P5P), the active form of vitamin B6, stands out for its remarkable versatility and central role in amino acid metabolism. This technical guide delves into the core of P5P's power: its nature as an electrophilic catalyst. We will dissect the chemical principles that enable P5P to facilitate a wide array of biochemical transformations, explore the experimental methodologies used to probe its function, and provide insights into its significance in drug discovery.

The Chemical Genius of P5P: An Electrophilic Catalyst Extraordinaire

This compound is a coenzyme in a vast number of enzymatic reactions, with the International Union of Biochemistry and Molecular Biology cataloging over 140 PLP-dependent activities, which accounts for approximately 4% of all classified enzymatic activities.[1] Its versatility stems from its ability to covalently bind to amino acid substrates and then act as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates.[1][2]

At the heart of P5P's catalytic prowess lies its aldehyde group. This group readily reacts with the α-amino group of an amino acid substrate to form a Schiff base, also known as an external aldimine.[1][3] This initial step is a transaldimination reaction, where the amino acid substrate displaces the ε-amino group of an active-site lysine residue of the enzyme, which is normally bound to P5P as an internal aldimine.[1][4]

The formation of the external aldimine is the crucial event that transforms the amino acid into a species susceptible to a variety of transformations. The pyridine ring of P5P, particularly when its nitrogen atom is protonated, acts as an "electron sink."[5][6] This electron-withdrawing capability significantly increases the acidity of the α-proton of the amino acid, facilitating its removal and the formation of a stabilized carbanionic intermediate known as a quinonoid intermediate.[1][5] This stabilization is key to P5P's function, as it lowers the activation energy for the cleavage of bonds at the α-carbon.[5][7]

The versatility of P5P-dependent enzymes arises from the different bonds that can be cleaved in the quinonoid intermediate. Depending on the specific enzyme's active site geometry and the orientation of the substrate-P5P complex, catalysis can proceed down several pathways, including:

-

Transamination: The transfer of an amino group from an amino acid to a keto acid.[1][3]

-

Racemization: The interconversion of L- and D-amino acids.[1][4]

-

β-elimination and γ-elimination: The removal of substituents from the β or γ carbons.[8][9]

The 5'-phosphate group of P5P also plays a critical role, primarily in binding the cofactor to the enzyme's active site, contributing up to 12 kcal/mol of binding energy that can be utilized for transition state stabilization.[5][7][10]

The Central Role of the Schiff Base in P5P Catalysis

The formation of a Schiff base between P5P and the amino acid substrate is the linchpin of P5P-dependent catalysis. This covalent linkage is what allows the electrophilic nature of the pyridine ring to influence the chemistry at the α-carbon of the amino acid.

The mechanism of Schiff base formation involves the nucleophilic attack of the substrate's amino group on the aldehyde carbon of P5P.[11][12] The stability and formation kinetics of these Schiff bases are influenced by pH and the nature of the amino acid side chain.[11][13][14]

Caption: Formation of the external aldimine (Schiff base).

The external aldimine is not a static structure. The planarity of the conjugated system is crucial for effective electron delocalization. The enzyme's active site plays a critical role in maintaining this planarity and in positioning specific catalytic residues to facilitate the subsequent reaction steps.

A Deeper Dive into P5P-Dependent Reactions

The beauty of P5P catalysis lies in its ability to direct the reaction down different pathways from a common quinonoid intermediate. The specific outcome is determined by the enzyme's three-dimensional structure, which controls the stereoelectronic properties of the intermediate.[15]

Transamination: The Ping-Pong Kinetic Mechanism

Aminotransferases (transaminases) are a major class of P5P-dependent enzymes that catalyze the transfer of an amino group.[16] These enzymes typically follow a ping-pong kinetic mechanism.

Caption: The ping-pong mechanism of a transamination reaction.

In the first half of the reaction, the amino group from the first amino acid is transferred to P5P, forming pyridoxamine 5'-phosphate (PMP) and releasing the corresponding keto acid. In the second half, the amino group from PMP is transferred to a second keto acid, regenerating P5P and forming a new amino acid.

Decarboxylation: Generating Biogenic Amines

P5P-dependent decarboxylases are essential for the synthesis of neurotransmitters and other biogenic amines.[3][17] In this reaction, the carboxyl group of the amino acid is removed as CO2. The electron sink provided by P5P is crucial for stabilizing the resulting carbanion at the α-carbon.[18]

Caption: The mechanism of P5P-dependent decarboxylation.

Experimental Approaches to Studying P5P-Dependent Enzymes

A multi-faceted experimental approach is necessary to fully understand the electrophilic nature of P5P and the mechanisms of the enzymes that utilize it.

Spectroscopic Analysis

The unique spectral properties of P5P and its various intermediates provide a powerful tool for studying enzyme mechanisms. The internal aldimine typically has an absorbance maximum around 410-430 nm, which shifts upon formation of the external aldimine and subsequent intermediates.[19][20][21]

Table 1: Spectroscopic Properties of P5P and its Derivatives

| Species | Typical λmax (nm) | Notes |

| Free P5P (aldehyde) | ~388 | In solution at neutral pH. |

| Internal Aldimine | 410-430 | Covalent bond with an active site lysine.[22] |

| External Aldimine | 415-425 | Varies with the amino acid substrate. |

| Quinonoid Intermediate | ~490-500 | Characterized by a significant red-shift. |

Kinetic Analysis

Steady-state and pre-steady-state kinetics are essential for elucidating reaction mechanisms and determining the catalytic efficiency of P5P-dependent enzymes.[8] For transaminases, which follow a ping-pong mechanism, kinetic analysis can be used to determine the Michaelis-Menten constants (Km) and maximal velocities (Vmax) for both substrates.[16][23][24][25]

Protocol: Steady-State Kinetic Analysis of an Aminotransferase

-

Enzyme Preparation: Purify the aminotransferase to homogeneity. If necessary, reconstitute the apoenzyme with P5P.[22]

-

Assay Setup: Prepare a reaction mixture containing a suitable buffer, a fixed concentration of the amino donor (e.g., L-aspartate), and varying concentrations of the amino acceptor (e.g., α-ketoglutarate).

-

Initiation and Monitoring: Initiate the reaction by adding the enzyme. Monitor the reaction progress by following the change in absorbance of a coupled enzyme reaction (e.g., the oxidation of NADH by malate dehydrogenase).

-

Data Analysis: Determine the initial reaction velocities at each substrate concentration. Plot the reciprocal of the initial velocity versus the reciprocal of the substrate concentration (Lineweaver-Burk plot) to determine Km and Vmax.

-

Repeat: Repeat the experiment with a fixed concentration of the amino acceptor and varying concentrations of the amino donor.

Probing the Active Site with P5P Analogs

The use of synthetic P5P analogs can provide valuable insights into the roles of different functional groups on the cofactor. For example, using an analog that cannot form a Schiff base can help to confirm the importance of this linkage for catalysis.[19][26]

P5P-Dependent Enzymes as Drug Targets

The central role of P5P-dependent enzymes in metabolism makes them attractive targets for the development of new therapeutic agents. For instance, inhibitors of GABA aminotransferase, a P5P-dependent enzyme that degrades the neurotransmitter GABA, are used as antiepileptic drugs.

High-throughput screening (HTS) of compound libraries is a common approach for identifying novel inhibitors. The development of robust and sensitive assays, such as fluorescence-based or radiometric assays, is crucial for successful HTS campaigns.[22][27][28]

Caption: A general workflow for high-throughput screening of enzyme inhibitors.

Conclusion

The electrophilic nature of this compound is a testament to the elegance and efficiency of biological catalysis. By forming a Schiff base with its amino acid substrates, P5P acts as an electron sink, facilitating a remarkable diversity of chemical reactions that are fundamental to life. A thorough understanding of its catalytic mechanism, supported by robust experimental methodologies, is not only crucial for advancing our knowledge of enzymology but also for the rational design of novel therapeutics targeting P5P-dependent pathways. The continued exploration of this extraordinary cofactor promises to unlock new avenues for scientific discovery and medical innovation.

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 4. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Electrophilic Catalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound: electrophilic catalyst extraordinaire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spectroscopic and kinetic analyses reveal the this compound binding mode and the catalytic features of Treponema denticola cystalysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Spectroscopic studies of complexes between pyridoxamine (pyridoxine)-5'-phosphate oxidase and pyridoxyl 5'-phosphate compounds differing at position 4' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Study on alanine aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medrxiv.org [medrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

The Crossroads of a Vital Cofactor: A Technical Guide to DXP-Dependent and DXP-Independent P5P Biosynthesis

Foreword: The Centrality of Pyridoxal 5'-Phosphate (P5P)

This compound (P5P or PLP), the biologically active form of vitamin B6, stands as one of nature's most versatile cofactors. Its chemical reactivity, centered around the aldehyde group, allows it to participate in a vast array of enzymatic reactions, primarily in the metabolism of amino acids. These reactions include transamination, decarboxylation, racemization, and various elimination and replacement reactions.[1] The ubiquitous nature of P5P-dependent enzymes underscores the essentiality of this cofactor for all domains of life. Organisms have evolved two distinct and mutually exclusive de novo biosynthetic pathways to ensure a steady supply of this critical molecule: a DXP-dependent pathway and a DXP-independent pathway.[2] This guide provides an in-depth technical exploration of these two pathways, offering insights into their mechanisms, the enzymes that catalyze them, and the experimental methodologies used to study them. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of P5P biosynthesis.

Section 1: The DXP-Dependent Pathway: A Stepwise Assembly

The DXP-dependent pathway, classically studied in Escherichia coli and other γ-proteobacteria, is a more complex route involving a series of enzymatic steps to construct the pyridoxine 5'-phosphate (PNP) ring, which is then oxidized to P5P.[3][4]

Enzymatic Cascade and Mechanism

The synthesis of PNP in this pathway is a convergence of two branches. One branch leads to the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), while the other produces 3-amino-1-hydroxyacetone phosphate. The key enzymes in the final condensation and subsequent oxidation are Pyridoxine 5'-phosphate synthase (PdxJ) and Pyridoxine 5'-phosphate oxidase (PdxH).[5][6]

The reaction catalyzed by PdxJ is a complex ring-closure reaction between DXP and 3-amino-2-oxopropyl phosphate to form PNP and inorganic phosphate.[6] The product of the PdxJ reaction, PNP, is then oxidized by PdxH , a flavin mononucleotide (FMN)-dependent oxidase, to yield the active cofactor, P5P.[5]

dot

Caption: DXP-Dependent P5P Biosynthesis Pathway.

Genetic Regulation in E. coli

In E. coli, the genes encoding enzymes for the DXP-dependent pathway are typically organized in operons. The pdxJ gene is part of a complex operon that also includes rnc, era, and recO. Transcription of pdxJ is driven by two promoters: a major promoter upstream of rnc and a minor promoter located within the recO gene.[7] The expression of pdxA and pdxB, which are involved in the synthesis of the precursors, is positively regulated by the growth rate.[8] This intricate regulatory network ensures that the synthesis of P5P is coordinated with the overall metabolic state of the cell.

Section 2: The DXP-Independent Pathway: A Convergent Synthesis

The DXP-independent pathway is a more streamlined process found in a wider range of organisms, including most bacteria, archaea, fungi, and plants.[2] This pathway is characterized by the PLP synthase complex, which directly assembles P5P from three central metabolic intermediates.

The PLP Synthase Complex: PdxS and PdxT

This elegant pathway is primarily catalyzed by a multi-subunit enzyme complex composed of two proteins: PdxS (the synthase subunit) and PdxT (the glutaminase subunit).[9]

-

PdxT functions as a glutaminase, hydrolyzing glutamine to produce ammonia.[9]

-

PdxS then utilizes this ammonia, along with ribose 5-phosphate (R5P) and glyceraldehyde 3-phosphate (G3P), to synthesize P5P in a single, complex reaction.[10]

The PdxS and PdxT subunits form a large dodecameric complex, which is essential for the channeling of the reactive ammonia intermediate from the active site of PdxT to the active site of PdxS.

dot

References

- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. portlandpress.com [portlandpress.com]

- 5. The vitamin B₆ biosynthesis pathway in Streptococcus pneumoniae is controlled by this compound and the transcription factor PdxR and has an impact on ear infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and regulation of the rnc and pdxJ operons of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positive Growth Rate-Dependent Regulation of the pdxA, ksgA, and pdxB Genes of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Positive transcriptional control of the pyridoxal phosphate biosynthesis genes pdxST by the MocR-type regulator PdxR of Corynebacterium glutamicum ATCC 13032 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional Conservation of Regulatory Elements in the pdx-1 Gene: PDX-1 and Hepatocyte Nuclear Factor 3β Transcription Factors Mediate β-Cell-Specific Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Vitamin B6 Activation: A Technical Guide to Pyridoxal Kinase in P5P Synthesis

Abstract

Pyridoxal 5'-phosphate (P5P or PLP) is the biologically active form of vitamin B6 and a crucial coenzyme for over 160 enzymatic reactions essential for cellular metabolism, including the synthesis and degradation of amino acids and neurotransmitters.[1][2] The intracellular availability of P5P is primarily controlled by the salvage pathway, where pyridoxal kinase (PDXK) plays a pivotal role. This enzyme catalyzes the ATP-dependent phosphorylation of pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM) to their respective 5'-phosphate esters.[3][4][5][6] Given its central role in maintaining P5P homeostasis, PDXK is a key regulator of cellular metabolism and has emerged as a significant target for drug development in various diseases, including cancer and neurological disorders.[7][8][9][10] This in-depth technical guide provides a comprehensive overview of the function of pyridoxal kinase in P5P synthesis, detailing its structure, catalytic mechanism, regulation, and the experimental methodologies used to study its activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical enzyme.

Introduction: The Centrality of Pyridoxal Kinase in Vitamin B6 Metabolism